N-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)ethanediamide, also known as PTZ-343, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Future Directions
The future directions for research on “N-(4-phenyl-1,3-thiazol-2-yl)ethanediamide” could involve further exploration of its biological activity. For instance, its antibacterial activity could be investigated against a wider range of bacterial species . Additionally, its potential uses in other applications, such as in the development of new drugs or materials, could be explored.
Mechanism of Action
Target of Action
N-(4-Phenyl-thiazol-2-yl)-oxalamide, also known as N-(4-phenyl-1,3-thiazol-2-yl)ethanediamide, is a compound that has been synthesized and studied for its potential biological activities Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It is suggested that thiazole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to interact with various targets through which they induce biological effects .
Pharmacokinetics
It is suggested that thiazole derivatives display good docking scores within the binding pocket of selected proteins, indicating potential bioavailability .
Result of Action
Several thiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the biological outcomes of thiazole derivatives can be affected to a great extent by substituents on a particular position of the thiazole ring .
Biochemical Analysis
Biochemical Properties
The specific enzymes, proteins, and other biomolecules that N-(4-Phenyl-thiazol-2-yl)-oxalamide interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that thiazole derivatives may have antimicrobial and anticancer activities, indicating a potential influence on cell function .
Molecular Mechanism
Molecular docking studies suggest that thiazole derivatives may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-Phenyl-thiazol-2-yl)-oxalamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be thoroughly studied .
Dosage Effects in Animal Models
Future studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of N-(4-Phenyl-thiazol-2-yl)-oxalamide within cells and tissues are not well-characterized. Future studies are needed to identify any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
N'-(4-phenyl-1,3-thiazol-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-9(15)10(16)14-11-13-8(6-17-11)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWXTLHKQFEOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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